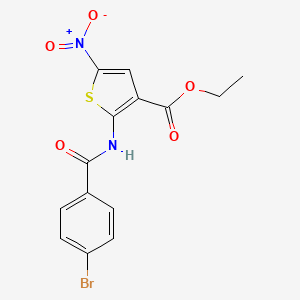

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Bromobenzamido)ethyl 4-bromobenzoate” is a chemical compound with the molecular formula C16H13Br2NO3 . It has a molecular weight of 427.08700 . The compound is also known by its IUPAC name, 2-[(4-bromobenzoyl)amino]ethyl 4-bromobenzoate .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromobenzamido)ethyl 4-bromobenzoate” consists of two bromobenzene rings connected by an amide and an ester group . The exact mass of the compound is 424.92600 .Aplicaciones Científicas De Investigación

Peptide Synthesis and Protection Groups

The use of nitrophenylthioethyl groups for carboxyl-group protection in peptide synthesis illustrates the relevance of similar nitro-substituted thiophene derivatives in synthesizing complex biological molecules. These protective groups are advantageous for their selective removal under mild conditions, indicating potential applications of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate in the synthesis of peptides and proteins where selective deprotection is required (Amaral, 1969).

Physicochemical Properties and Metal Complex Formation

The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates' physicochemical properties, including their ability to form complexes with metals like Cu(II), Co(II), and Ni(II), suggests that derivatives of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate might also exhibit interesting binding properties. This could lead to applications in developing coordination compounds or sensors based on these interactions (Chekanova et al., 2014).

Catalysis and Polymer-Supported Reactions

The use of poly(3,4-ethylenedioxythiophene) for immobilizing metal particle catalysts and reagents on polymer films demonstrates the potential for thiophene derivatives in creating catalytic systems. These systems have shown activity in various reactions, suggesting Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate could be used in designing polymer-supported catalysts for organic synthesis and environmental remediation processes (Sivakumar & Phani, 2011).

Synthesis of Complex Organic Molecules

Research on the synthesis of complex organic molecules, such as isomaltose and related oligosaccharides, through reactions involving bromination and condensation processes, highlights the synthetic utility of bromo and nitro-substituted thiophene derivatives. These studies suggest the potential application of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate in the synthesis of complex organic structures, including carbohydrates and glycoconjugates (Koto, Uchida, & Zen, 1972).

Heteroaryl Synthesis

The palladium-catalyzed direct arylation using esters as blocking groups, including ethyl 5-bromothiophene-2-carboxylate, for the synthesis of biheteroaryls underscores the strategic use of bromo and nitro-substituted thiophene derivatives in constructing heteroaromatic compounds. This process facilitates the formation of complex heteroaryl structures, potentially extending to Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate in medicinal chemistry and materials science applications (Fu et al., 2012).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

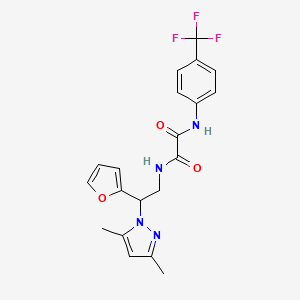

ethyl 2-[(4-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)10-7-11(17(20)21)23-13(10)16-12(18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXWYKYZNABEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxy-2-naphthoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2764486.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B2764490.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)

![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)